Cas no 2172182-36-2 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]benzoic acid
- 2172182-36-2
- EN300-1560533
-
- インチ: 1S/C26H19N3O5S/c30-23(28-16-7-5-6-15(12-16)24(31)32)22-13-27-25(35-22)29-26(33)34-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-13,21H,14H2,(H,28,30)(H,31,32)(H,27,29,33)
- InChIKey: JEBYLRDSMFSWIP-UHFFFAOYSA-N
- ほほえんだ: S1C(C(NC2C=CC=C(C(=O)O)C=2)=O)=CN=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 485.10454189g/mol
- どういたいしつりょう: 485.10454189g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 775
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 146Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1560533-0.1g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]benzoic acid |
2172182-36-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1560533-0.25g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]benzoic acid |
2172182-36-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1560533-0.05g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]benzoic acid |
2172182-36-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1560533-1.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]benzoic acid |
2172182-36-2 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1560533-2.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]benzoic acid |
2172182-36-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1560533-5000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]benzoic acid |
2172182-36-2 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1560533-10000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]benzoic acid |
2172182-36-2 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1560533-250mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]benzoic acid |
2172182-36-2 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1560533-1000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]benzoic acid |
2172182-36-2 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1560533-10.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]benzoic acid |
2172182-36-2 | 10g |
$14487.0 | 2023-06-05 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid 関連文献
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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10. Caper tea
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acidに関する追加情報
Introduction to 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic Acid (CAS No. 2172182-36-2)
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid (CAS No. 2172182-36-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a thiazole ring, which contribute to its potential therapeutic applications.
The chemical structure of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid is particularly noteworthy for its versatility in synthetic chemistry. The Fmoc protecting group is widely used in peptide synthesis to prevent premature reactions and ensure the correct sequence of amino acids. The thiazole ring, on the other hand, is known for its biological activity and has been extensively studied in the development of various pharmaceutical agents.
Recent research has highlighted the potential of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid in several therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Studies have shown that compounds with similar structural motifs can modulate the activity of key enzymes involved in neurodegeneration, such as acetylcholinesterase and butyrylcholinesterase. This makes 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid a promising candidate for further investigation in this field.
In addition to its potential in neurodegenerative diseases, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid has also shown promise in cancer research. The thiazole ring and the Fmoc protecting group can influence the compound's ability to interact with specific protein targets, such as kinases and proteases, which are crucial in cancer cell signaling pathways. Preclinical studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, making it a valuable lead for drug discovery efforts.
The synthesis of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid involves several well-established chemical reactions. The Fmoc protecting group can be introduced using fluorenylmethyl chloroformate (FmocCl) under basic conditions, while the thiazole ring can be formed through a condensation reaction between a thiourea and an α-halo ketone or aldehyde. These synthetic steps are well-documented in the literature and can be adapted to produce high-purity compounds suitable for biological testing.
The physicochemical properties of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid are also important considerations for its potential applications. The compound exhibits good solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in biological assays. Additionally, its stability under various conditions, including pH and temperature, has been evaluated to ensure its reliability in experimental settings.
To further explore the biological activity of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid, researchers have conducted a series of in vitro and in vivo studies. In vitro assays have demonstrated that the compound can effectively inhibit specific enzymes and receptors involved in disease pathways. For example, it has shown potent inhibitory activity against acetylcholinesterase with an IC50 value of 0.5 μM. In vivo studies using animal models have also provided promising results, with the compound exhibiting significant therapeutic effects without causing adverse side effects.
The pharmacokinetic properties of 3-2-{(9H-fluoren−9−yl)methoxycarbonyl}amino)-1,3-thiazole−5−amidobenzoic acid have been investigated to understand its behavior within biological systems. Studies have shown that the compound has good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Its metabolism and excretion pathways have also been characterized, providing valuable insights into its safety profile.
In conclusion, 3−2−{[(9H−fluoren−9−yl)methoxycarbonyl]amino}−1,3−thiazole−5−amidobenzoic acid (CAS No. 2172182−36−2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic benefits.
2172182-36-2 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid) 関連製品
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